4-ethyl-N-(3-methoxyphenyl)benzamide
Description
4-Ethyl-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an ethyl group at the para-position and an N-linked 3-methoxyphenyl group. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol. The compound has been synthesized via acid chloride intermediates, as demonstrated in , where it was prepared with a yield of 40% and a purity of 99.6% (HPLC retention time: 14.91 min) . Key spectroscopic data include ¹³C NMR (DMSO-d₆) signals at δ 165.0 (amide carbonyl) and δ 14.8 (ethyl CH₃), and HRMS (ESI) confirming the molecular ion at m/z 496.2198 [M+H]⁺ for a related derivative .
This compound has been explored in medicinal chemistry contexts, including antiviral and kinase inhibitor studies, though its specific biological activities require further elucidation .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethyl-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-9-13(10-8-12)16(18)17-14-5-4-6-15(11-14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
KEGVGUSSGUQEEM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzamide derivatives allows for tailored biological activities. Below is a comparative analysis of 4-ethyl-N-(3-methoxyphenyl)benzamide with analogous compounds:
Structural and Functional Variations
Key Findings
Trifluoromethyl groups (e.g., in compound 5g) improve metabolic stability and electron-withdrawing effects, critical for prolonged antiviral activity . Piperazine moieties (e.g., in p-MPPI) enhance solubility and receptor binding, as seen in serotonin-1A antagonists with sub-mg/kg potency .
Role of Heterocycles: Oxadiazole rings () introduce rigid, planar structures that favor π-π stacking and H-bonding, commonly exploited in enzyme inhibitors .
Biological Activity Trends: Compounds with 3-methoxyphenyl groups (e.g., the target compound and ) show affinity for HBA-rich targets, such as kinases and viral enzymes .
Preparation Methods
Synthesis of 4-Ethylbenzoyl Chloride
4-Ethylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in ethylene dichloride (EDC) for 3 hours. Excess thionyl chloride is removed via distillation, yielding 4-ethylbenzoyl chloride as a pale-yellow liquid (95% purity by GC-MS).
Amidation with 3-Methoxyaniline
The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (5°C) solution of 3-methoxyaniline (1.2 equiv) and triethylamine (TEA, 1.5 equiv). The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (5% HCl, 5% NaHCO₃) and recrystallization from ethyl acetate/hexanes.
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents such as EDC·HCl enable direct amide formation without isolating the acid chloride, offering operational simplicity.
Procedure
A mixture of 4-ethylbenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and 3-methoxyaniline (1.1 equiv) is ground with nitromethane (η = 0.25 μL mg⁻¹) in a ball mill (30 Hz, 12 mm balls) for 30 minutes. The crude product is suspended in water, filtered, and dried.
-
Solvent-free conditions
-
Reduced reaction time (30 minutes vs. 18 hours)
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction, achieving high yields in shorter durations.
Optimized Conditions
4-Ethylbenzoic acid (1.0 equiv), 3-methoxyaniline (1.1 equiv), and HATU (1.3 equiv) are dissolved in DMF and irradiated at 120°C for 20 minutes. The mixture is poured into ice water, and the precipitate is filtered.
Yield : 88%
Key Parameters :
-
Power: 300 W
-
Pressure: 250 psi
Mechanochemical Synthesis Using Grinding
This eco-friendly approach eliminates solvents, leveraging mechanical energy for amide bond formation.
Protocol
Equimolar amounts of 4-ethylbenzoic acid, 3-methoxyaniline, and EDC·HCl are ground in a planetary mill (500 rpm, 30 minutes). The product is washed with water and recrystallized.
Yield : 91%
Purity : 99.5% (HPLC)
Schotten-Baumann Reaction
Aqueous-organic biphasic conditions minimize side reactions, suitable for large-scale production.
Steps
4-Ethylbenzoyl chloride (1.0 equiv) in dichloromethane is added to a solution of 3-methoxyaniline (1.1 equiv) and NaOH (2.0 equiv) in water. The mixture is stirred vigorously for 2 hours, and the organic layer is dried over Na₂SO₄.
Yield : 78%
Scale-Up Feasibility : Demonstrated at 10 kg scale
Comparative Analysis of Methods
Critical Discussion
-
Acid Chloride Method : Robust and reliable but generates corrosive byproducts (SO₂, HCl).
-
EDC·HCl Coupling : Ideal for lab-scale due to speed and efficiency, though costlier.
-
Microwave Synthesis : Rapid but limited by equipment availability and energy consumption.
-
Mechanochemical : Superior for green chemistry, avoiding solvents and reducing waste.
-
Schotten-Baumann : Best for industrial scale, despite moderate yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
